molecular formula C16H14BrN3O B11293957 2-Bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

2-Bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

Cat. No.: B11293957
M. Wt: 344.21 g/mol
InChI Key: DDDDADLWPVJIKA-UHFFFAOYSA-N
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Description

2-Bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve moderate temperatures and polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products depend on the specific reactions undertaken. For instance, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a hydroxylated compound.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazo[1,2-a]pyridine moiety is known for its biological activity, and derivatives of this compound are studied for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable aromatic structure and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 2-Bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide in biological systems involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety can bind to enzymes or receptors, modulating their activity. This binding can inhibit or activate pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
  • 2-Iodo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide
  • 2-Fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

Uniqueness

Compared to its analogs, 2-Bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide offers a unique combination of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the imidazo[1,2-a]pyridine moiety imparts significant biological activity. This makes it a versatile compound for both synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

2-bromo-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide

InChI

InChI=1S/C16H14BrN3O/c1-11-5-4-8-20-10-12(19-15(11)20)9-18-16(21)13-6-2-3-7-14(13)17/h2-8,10H,9H2,1H3,(H,18,21)

InChI Key

DDDDADLWPVJIKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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